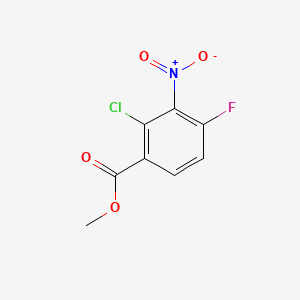
Methyl 2-chloro-4-fluoro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-chloro-4-fluoro-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H5ClFNO4 and its molecular weight is 233.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-chloro-4-fluoro-3-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₅ClFNO₄ and a molecular weight of 233.58 g/mol. The compound features a benzoate structure with chlorine, fluorine, and nitro substituents, which significantly influence its chemical reactivity and biological activity. The unique arrangement of these functional groups allows for various interactions with biological targets, making it a candidate for pharmacological studies .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. The presence of the nitro group is crucial for its antimicrobial properties, as it can undergo reduction in bacterial cells to form reactive intermediates that disrupt cellular processes .
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
- Reactive Intermediates: Reduction of the nitro group can generate reactive species that damage nucleic acids and proteins.
- Membrane Disruption: The hydrophobic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell death.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.1 μg/mL |
| Escherichia coli | 1 μg/mL |
| Pseudomonas aeruginosa | 2 μg/mL |
These results suggest that this compound could be developed as an effective antimicrobial agent, particularly against multidrug-resistant strains .
Antitumor Activity
Recent studies have also explored the antitumor potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 8.82 |
| Caco-2 | 10.5 |
The growth suppression observed in these assays indicates that this compound may serve as a lead compound for further development in anticancer therapies .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against E. coli and S. aureus. The results showed a clear dose-dependent response, with significant inhibition at low concentrations, suggesting its potential use in treating bacterial infections .
- Antitumor Activity Assessment : In another study focusing on cancer cell lines, this compound was tested for cytotoxicity using an MTT assay. The compound exhibited notable cytotoxic effects at concentrations as low as 10 μM, indicating promising antitumor activity .
Properties
Molecular Formula |
C8H5ClFNO4 |
|---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
methyl 2-chloro-4-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-3-5(10)7(6(4)9)11(13)14/h2-3H,1H3 |
InChI Key |
WMPNUTRBBVUJKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















